Milbemycin A3 Oxime Demonstrates Superior Efflux Pump Inhibition Potency Versus A4 Oxime
In a study evaluating efflux pump inhibition in Candida glabrata, Milbemycin A3 oxime demonstrated the highest potency among tested derivatives, with an effective concentration below 1 μg/mL. This is directly compared to the A4 oxime derivative, which showed lower activity in the same assay system [1].
| Evidence Dimension | Efflux pump inhibition (effective concentration) |
|---|---|
| Target Compound Data | < 1 μg/mL |
| Comparator Or Baseline | Milbemycin A4 oxim derivative |
| Quantified Difference | Highest activity observed for A3 oxim; A4 oxim was less active. |
| Conditions | In vitro C. glabrata efflux inhibition assay |
Why This Matters
For researchers studying multidrug resistance, this data justifies the selection of the isolated A3 oxime over the A4 analog or the mixed formulation to maximize experimental signal and mechanistic clarity.
- [1] Silva LV, et al. Milbemycins: More than Efflux Inhibitors for Fungal Pathogens. Antimicrob Agents Chemother. 2013 Feb;57(2):873-86. doi: 10.1128/AAC.02040-12. Derivatives were inhibiting C. glabrata efflux with the highest activity for A3 oxim below 1 μg/ml. View Source
